molecular formula C10H14O4 B125640 3,4,5-Trimethoxybenzyl alcohol CAS No. 3840-31-1

3,4,5-Trimethoxybenzyl alcohol

Cat. No.: B125640
CAS No.: 3840-31-1
M. Wt: 198.22 g/mol
InChI Key: QPHLRCUCFDXGLY-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzyl alcohol (CAS 7310-30-1) is a phenolic derivative characterized by a benzyl alcohol core substituted with methoxy groups at the 3-, 4-, and 5-positions. It has been isolated from natural sources, such as the stem barks of Rhizophora apiculata , and is synthesized via reduction of 3,4,5-trimethoxybenzoic acid using LiAlH4 or catalytic hydrogenation . Its primary applications include:

  • Pharmaceutical conjugation: Enhancing the anti-inflammatory activity of NSAIDs (e.g., ibuprofen, ketoprofen) through esterification, which increases lipophilicity and COX-2 selectivity .
  • Organic synthesis: Serving as a precursor for aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) via oxidation and as a substrate in biocatalytic reactions .

Preparation Methods

Sodium Borohydride Reduction of 3,4,5-Trimethoxybenzaldehyde

The most straightforward and widely used method for synthesizing 3,4,5-trimethoxybenzyl alcohol involves the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (NaBH₄). This approach is favored for its simplicity, high yield, and scalability.

Reaction Mechanism

The reduction proceeds via nucleophilic attack by hydride ions (H⁻) from NaBH₄ on the carbonyl carbon of the aldehyde. The methoxy groups at the 3-, 4-, and 5-positions stabilize the intermediate alkoxide, which is subsequently protonated to yield the alcohol .

Procedure and Conditions

A typical protocol involves dissolving 3,4,5-trimethoxybenzaldehyde in methanol and cooling the solution to 0°C. NaBH₄ is added gradually to prevent exothermic side reactions. After stirring at room temperature for 4 hours, the mixture is quenched with dilute hydrochloric acid, evaporated, and extracted with dichloromethane. The organic layer is dried and concentrated to isolate the product .

Optimization Data

Key parameters influencing yield include:

ParameterOptimal ValueEffect on Yield
Temperature0°C → 20°C (ramp)Minimizes side reactions
Molar Ratio (Aldehyde:NaBH₄)1:1.2Ensures complete reduction
SolventMethanolStabilizes NaBH₄

For example, reducing 19.10 g (97.3 mmol) of 3,4,5-trimethoxybenzaldehyde with 2.39 g (63.2 mmol) of NaBH₄ in 150 mL methanol yields 18.2 g (94%) of the alcohol .

Alternative Synthesis from Para-Cresol

When 3,4,5-trimethoxybenzaldehyde is unavailable, a multi-step synthesis starting from para-cresol offers an alternative route. This method involves bromination, methoxylation, and reduction.

Step 1: Bromination of Para-Cresol

Para-cresol is treated with bromine in carbon tetrachloride to introduce bromine atoms at the 3- and 5-positions. Addition of water under reflux conditions hydrolyzes the intermediate to form 3,5-dibromo-4-hydroxybenzaldehyde .

Step 2: Methoxylation

The dibrominated aldehyde undergoes nucleophilic substitution with sodium methoxide in the presence of a cuprous chloride catalyst. Subsequent treatment with dimethyl sulfate replaces the hydroxyl group with a methoxy group, yielding 3,4,5-trimethoxybenzaldehyde .

Challenges

  • Side Reactions : Bromination may over-substitute the aromatic ring.

  • Purification : Intermediate dibromo compounds require careful recrystallization.

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)ComplexityCost Efficiency
NaBH₄ ReductionAldehyde193–95LowHigh
Para-Cresol RoutePara-Cresol3~60–70*HighModerate

*Estimated based on analogous reactions.

The NaBH₄ method is superior for industrial applications due to its simplicity and near-quantitative yields. In contrast, the para-cresol route is reserved for scenarios where aldehyde precursors are inaccessible.

Scientific Research Applications

Pharmaceutical Development

3,4,5-Trimethoxybenzyl alcohol is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been linked to potential neuroprotective properties, making it valuable in developing treatments for neurological disorders.

  • Case Study : A study published in Molecules explored the enhancement of anti-inflammatory activity by conjugating this compound with non-steroidal anti-inflammatory drugs (NSAIDs). The derivatives demonstrated improved efficacy in reducing inflammation in vivo, suggesting that this compound can enhance the therapeutic effects of existing medications .

Cosmetic Formulations

The compound is widely used in cosmetic products due to its antioxidant properties. It helps protect the skin from oxidative stress and contributes to overall skin health.

  • Application : In skincare formulations, this compound acts as a stabilizer and active ingredient that enhances the product's effectiveness against environmental damage .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is utilized to create specific flavor profiles and fragrances. Its pleasant scent enhances the sensory experience of food products and perfumes.

  • Usage Example : The compound's incorporation into various formulations allows manufacturers to develop unique aromatic blends that appeal to consumers .

Research in Natural Products

This compound is also studied for its potential therapeutic effects derived from natural sources. It plays a role in herbal medicine and natural product chemistry.

  • Research Insight : Studies have indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer and anti-inflammatory effects. This positions it as a candidate for further exploration in natural product research .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to develop specialty polymers that offer unique properties enhancing material performance.

  • Application : Its chemical structure allows for modifications that can lead to improved durability and functionality in polymer-based products .

Comprehensive Data Table

Application AreaDescriptionReferences
Pharmaceutical DevelopmentIntermediate for neuroprotective drugs; enhances NSAID efficacy ,
Cosmetic FormulationsAntioxidant properties; stabilizes skincare products
Flavor & Fragrance IndustryUsed for creating unique flavors and scents
Research in Natural ProductsInvestigated for therapeutic effects; potential anti-cancer properties ,
Polymer ChemistryDevelopment of specialty polymers with enhanced performance

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and number (Table 1):

Compound Substituents Key Properties/Applications Reference
3,4,5-Trimethoxybenzyl alcohol 3-OCH₃, 4-OCH₃, 5-OCH₃ COX-2 inhibition; NSAID conjugation
Vanillyl alcohol 4-OH, 3-OCH₃ Antioxidant; flavoring agent
3,4-Dimethoxybenzyl alcohol 3-OCH₃, 4-OCH₃ Substrate for aryl-alcohol dehydrogenase
4-Hydroxybenzyl alcohol 4-OH Antioxidant; pharmaceutical intermediate
3,4,5-Trifluorobenzyl alcohol 3-F, 4-F, 5-F High solubility (100 g/L in water)
Piperonyl alcohol 3,4-methylenedioxy Perfume synthesis; oxidation to piperonal

Substituent Impact :

  • Methoxy groups : Electron-donating, increase lipophilicity, and steric bulk. The 3,4,5-trimethoxy configuration enhances COX-2 selectivity in NSAID conjugates .
  • Hydroxyl groups : Increase polarity and hydrogen-bonding capacity (e.g., vanillyl alcohol’s antioxidant activity ).
  • Fluorine atoms : Electron-withdrawing, reduce basicity, and improve metabolic stability (e.g., 3,4,5-trifluorobenzyl alcohol’s use in synthetic chemistry ).

Chemical Reactivity

  • Oxidation: MnO₂ oxidizes this compound to 3,4,5-trimethoxybenzaldehyde with 71% yield . Piperonyl alcohol (3,4-methylenedioxy) oxidizes to piperonal under similar conditions .
  • Catalytic Size Selectivity : JUC-566, a covalent organic framework catalyst, achieved only 5% oxidation of this compound due to its large molecular size (1.0 × 1.1 nm vs. 0.9 nm pore size). Smaller substrates like 4-methoxybenzyl alcohol showed higher conversion .

Physical Properties

  • Solubility : this compound is less water-soluble than fluorinated analogs (e.g., 3,4,5-trifluorobenzyl alcohol, 100 g/L solubility ), reflecting methoxy groups’ hydrophobic nature.
  • Melting Point : Derivatives with hydroxyl groups (e.g., 3-hydroxybenzyl alcohol, 69–72°C ) have higher melting points than methoxy-substituted analogs due to hydrogen bonding.

Biological Activity

3,4,5-Trimethoxybenzyl alcohol (TMB) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Boiling Point : 228 °C (25 mmHg)
  • Melting Point : 36–38 °C
  • Density : 1.199 g/cm³
  • CAS Number : 3840-31-1
  • Purity : ≥98% .

Synthesis

The synthesis of TMB typically involves the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol. The process is characterized by its simplicity and high yield, making it suitable for industrial production. The reaction conditions include stirring at room temperature and adjusting the pH to 8–9 during the extraction process .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of TMB. In a study examining its derivatives, TMB was esterified with amino acids and tested for anti-inflammatory activity in vivo using a carrageenan-induced rat paw edema model. The results demonstrated that these derivatives exhibited significantly enhanced anti-inflammatory effects compared to their parent non-steroidal anti-inflammatory drugs (NSAIDs). For instance:

  • Ibuprofen Derivative : Reduced edema by 67%
  • Ketoprofen Derivative : Reduced edema by 91%
    These compounds showed greater inhibition of cyclooxygenase (COX) enzymes compared to the original NSAIDs .

Antitumor Activity

TMB is also noted for its potential antitumor properties. It serves as an intermediate in synthesizing polyhydroxystilbene compounds, which have been associated with anticancer activities. The structural characteristics of TMB contribute to its ability to interact with cellular targets involved in tumor progression .

Antioxidant Activity

While TMB exhibits some antioxidant properties due to its phenolic structure, studies indicate that its effectiveness against lipid peroxidation is limited. This may be attributed to the reduced accessibility of the active phenolic group to lipid substrates .

Table 1: Summary of Biological Activities of TMB Derivatives

Activity TypeCompound TypeEffectivenessReference
Anti-inflammatoryTMB Derivative (Ibuprofen)Edema reduction by 67%
Anti-inflammatoryTMB Derivative (Ketoprofen)Edema reduction by 91%
AntitumorPolyhydroxystilbene CompoundsNotable anticancer activity
AntioxidantTMBLimited effectiveness against lipid peroxidation

Chemical Reactions Analysis

Oxidation to 3,4,5-Trimethoxybenzaldehyde

TMB alcohol undergoes oxidation to form 3,4,5-trimethoxybenzaldehyde (TMB aldehyde), a critical precursor in drug synthesis.

Reaction Conditions and Mechanisms

  • Oxidizing Agents : Sodium hypochlorite (NaOCl) with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is effective .

  • Solvents : Chloroform or dichloromethane.

  • Temperature : 60°C (oil bath).

  • Mechanism : Hypochlorite acts as the oxidizing agent via a two-phase system, with the PTC facilitating ion transfer between phases .

Experimental Data

Substrate (g)NaOCl (ml)PTC (g)Yield (%)Source
3.261200.595
8.182402.0593.5

Reaction Conditions

  • Solvent : Methanol.

  • Molar Ratio : TMB aldehyde : NaBH₄ = 4–8:1 (w/w).

  • pH : Adjusted to 8–9 using HCl post-reaction .

Yield Optimization

TMB Aldehyde (g)NaBH₄ (g)Methanol (ml)Yield (%)Source
2.7290.4592095
19.102.3915094

Formation of 3,4,5-Trimethoxybenzyl Chloride

TMB alcohol reacts with thionyl chloride (SOCl₂) to yield the corresponding benzyl chloride, a key intermediate for further functionalization .

Mechanism

  • Protonation : Alcohol’s hydroxyl group is protonated by SOCl₂.

  • Nucleophilic Substitution : Chloride ion displaces the leaving group (H₂O) via an Sₙ2 mechanism .

Protection as Silyl Ethers

TMB alcohol can be protected using trialkylsilyl chlorides (e.g., TMSCl) in the presence of a base, forming stable silyl ethers for use in multi-step syntheses .

Deprotection

  • Silyl ethers are cleaved using fluoride ions (e.g., TBAF) .

Biological Activity and Derivatives

TMB alcohol derivatives exhibit pharmacological relevance:

  • NP078585 : A calcium channel inhibitor incorporating TMB alcohol attenuates ethanol intoxication and reduces alcohol-seeking behavior in preclinical models .

¹H NMR Data

Signal (ppm)IntegrationAssignmentSource
4.572HBenzyl CH₂OH
3.80–3.859HMethoxy (OCH₃)
6.552HAromatic protons

Mass Spectrometry

  • Molecular Ion : m/z 198 (C₁₀H₁₄O₄) .

  • Fragmentation : Loss of methoxy groups (m/z 153, 123) .

Comparative Reactivity

Reaction TypeConditionsYield (%)Byproducts
Oxidation (NaOCl/PTC)60°C, chloroform, 1–2 hrs93–95NaCl, H₂O
Reduction (NaBH₄)Methanol, RT, pH 8–993–95Boric acid
Chlorination (SOCl₂)Reflux, anhydrous conditions85–90SO₂, HCl

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxybenzyl alcohol in laboratory settings?

The most common method involves reducing the corresponding ester (e.g., ethyl 3,4,5-triethoxybenzoate) using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). After refluxing for 24 hours, excess LAH is quenched with isopropanol (IPA), followed by NaOH treatment to precipitate aluminum oxides. The product is purified via vacuum distillation, yielding ~51% (8.6 g from 16.9 g ester) . Alternatively, bromination of this compound with phosphorus tribromide (PBr₃) at −10°C produces 3,4,5-trimethoxybenzyl bromide, which can be further purified by column chromatography .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

  • Infrared (IR) spectroscopy : Absence of ester carbonyl peaks (~1700 cm⁻¹) confirms reduction to the alcohol .
  • NMR spectroscopy : ¹H NMR reveals methoxy (-OCH₃) protons as singlets (δ 3.7–3.9 ppm) and benzyl alcohol protons (CH₂OH) as a singlet near δ 4.5 ppm.
  • Melting point analysis : Pure this compound crystallizes with a melting point of 29–30°C .

Advanced Research Questions

Q. How does this compound behave in size-selective catalytic systems?

In radical covalent organic frameworks (COFs) like JUC-566, the compound’s large molecular dimension (1.0 × 1.1 nm) limits diffusion through the framework’s pores (~0.9 nm). This results in low catalytic conversion (5% in 60 minutes) compared to smaller substrates. Control experiments with TEMPO (a homogeneous catalyst) achieve 99% conversion in 20 minutes, highlighting the role of pore size in selectivity .

Q. What strategies optimize the synthesis of this compound for higher yields?

  • Solvent selection : THF is preferred for LAH reductions due to its inertness and ability to dissolve polar intermediates.
  • Temperature control : Maintaining −10°C during bromination minimizes side reactions .
  • Purification : Distillation under reduced pressure (120–140°C) removes low-boiling impurities, while recrystallization from hexane enhances purity .

Q. How can researchers resolve discrepancies in catalytic performance data for this compound?

Contradictions in catalytic efficiency (e.g., low conversion in COFs vs. high conversion with TEMPO) are resolved by:

  • Substrate size analysis : Compare molecular dimensions with catalyst pore sizes using computational tools (e.g., DFT).
  • Control experiments : Test homogeneous catalysts to isolate pore effects .
  • Kinetic studies : Monitor reaction progress over time to identify diffusion limitations .

Q. What advanced analytical methods ensure purity in this compound derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₄O₄ requires [M+H]⁺ = 199.0974).
  • X-ray diffraction (XRD) : Resolves crystal structure for derivatives like 3,4,5-trimethoxybenzyl chloride .
  • Chromatography : HPLC with UV detection identifies trace impurities (<0.1%) .

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)methanol
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InChI

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QPHLRCUCFDXGLY-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O4
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DSSTOX Substance ID

DTXSID20191742
Record name 3,4,5-Trimethoxybenzylic alcohol
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Molecular Weight

198.22 g/mol
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Physical Description

Yellow viscous liquid; [Alfa Aesar MSDS]
Record name 3,4,5-Trimethoxybenzyl alcohol
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CAS No.

3840-31-1
Record name 3,4,5-Trimethoxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a 500 ml round-bottom flask under nitrogen were added 15.32 g (0.41 mol) of sodium borohydride and 100 ml of dry tetrahydrofuran. The mixture was stirred for 10 min., then 20 g (0.108 mol) of 3,4,5-trimethoxybenzaldehyde dissolved in 100 ml of tetrahydrofuran was added dropwise to the solution described above. After stirring at room temperature for 16 hr, the solution was cooled to 0° C., 5 ml of distilled water was added dropwise, and the ice-bath was removed. The mixture was stirred overnight. Tetrahydrofuran was concentrated. The mixture was then diluted with 200 ml of water, and extracted twice with 200 ml of diethyl ether. The extract was dried over magnesium sulfate, concentrated after filtration, and dried in vacuum overnight. 3,4,5-Trimethoxybenzyl alcohol (20.2 g, 100% yield) was obtained as a colorless oil, which can be used without further purification.
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Adding 3,4,5-trimethoxybenzaldehyde (15 g, 76.45 mmol) and anhydrous alcohol (200 ml) in the three-necked bottle (250 ml), heating to 40° C. to dissolve, adding sodium borohydride (1.48 g, 38.23 mmol), heating to reflux for 45 minutes, and monitored by TLC. When the reaction is completed, cooling it to room temperature, adding deionized water (10 ml, 555.8 mol), to quench the reaction and suction filtering, washing the filter residue by anhydrous alcohol (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry, adding dichlormethane (100 ml) to dissolve, washing with sodium hydroxide solution (50 ml) twice and with deionized water (50 ml) twice, adding proper amount of anhydrous magnesium sulfate to dry overnight, filtering, washing the filter residue with dichlormethane (20 ml), conflating the filtrate, concentrating in rotarory evaporater to dry to get 3,4,5-trimethoxyl benzyl alcohol, 14.05 g of colorless oily product), the yield: 92.72%.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 2
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 3
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 4
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 5
3,4,5-Trimethoxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,4,5-Trimethoxybenzyl alcohol

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